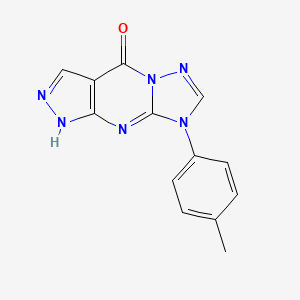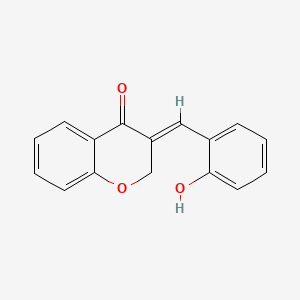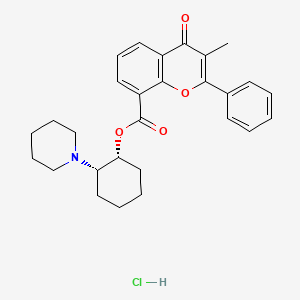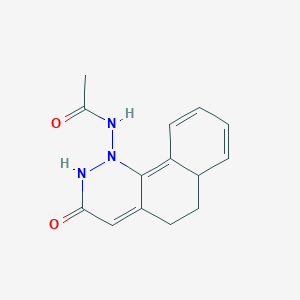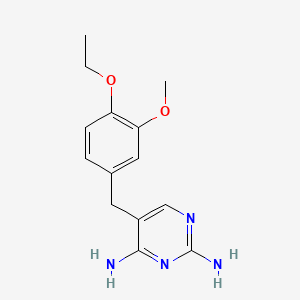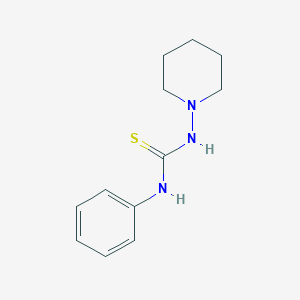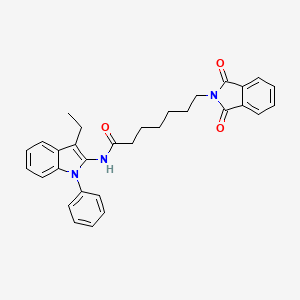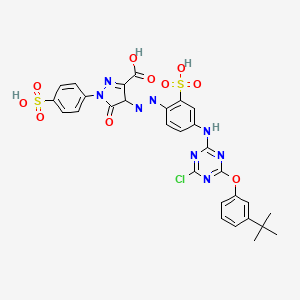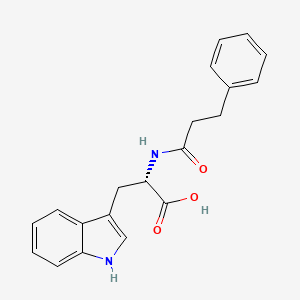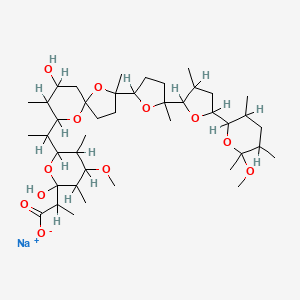
2-Propyl-5-cyclohexylpentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-5-cyclohexylpentanol is an organic compound with the molecular formula C14H28O. It is a type of aliphatic alcohol that features both a propyl group and a cyclohexyl group attached to a pentanol backbone. This compound is known for its use in cosmetic products, particularly as a deodorant and skin conditioning agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-5-cyclohexylpentanol typically involves the reaction of cyclohexylmagnesium bromide with 2-propylpentanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in dry ether to form cyclohexylmagnesium bromide.
Reaction with 2-Propylpentanal: The prepared cyclohexylmagnesium bromide is then reacted with 2-propylpentanal to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-5-cyclohexylpentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexylpentanone or cyclohexylpentanal.
Reduction: 2-Propyl-5-cyclohexylpentane.
Substitution: 2-Propyl-5-cyclohexylpentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Propyl-5-cyclohexylpentanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 2-Propyl-5-cyclohexylpentanol involves its interaction with cellular membranes and proteins. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-5-cyclohexylpentanol: Similar structure but with a methyl group instead of a propyl group.
2-Propyl-5-cyclohexylhexanol: Similar structure but with an additional carbon in the backbone.
Cyclohexylmethanol: Lacks the extended carbon chain present in 2-Propyl-5-cyclohexylpentanol.
Uniqueness
This compound is unique due to its specific combination of a propyl group and a cyclohexyl group attached to a pentanol backbone. This structure imparts distinct physicochemical properties, making it particularly effective as a deodorant and skin conditioning agent in cosmetic formulations .
Eigenschaften
CAS-Nummer |
1179975-39-3 |
|---|---|
Molekularformel |
C14H28O |
Molekulargewicht |
212.37 g/mol |
IUPAC-Name |
5-cyclohexyl-2-propylpentan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-7-14(12-15)11-6-10-13-8-4-3-5-9-13/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
XWHAYYKPSVZNCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCC1CCCCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
